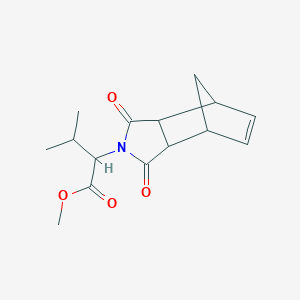![molecular formula C15H8Cl4N2O2 B341890 5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE](/img/structure/B341890.png)
5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of multiple chlorine atoms and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE typically involves the reaction of 2,3-dichloroaniline with a suitable isoindole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent such as acetonitrile under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction can yield the corresponding amine or alcohol derivatives .
Scientific Research Applications
5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A precursor used in the synthesis of the compound.
5,6-Dichloro-2-methyl-1H-benzimidazole: Shares a similar core structure but differs in functional groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): An oxidizing agent used in reactions involving the compound.
Uniqueness
5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is unique due to its multiple chlorine substitutions and isoindole core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H8Cl4N2O2 |
|---|---|
Molecular Weight |
390 g/mol |
IUPAC Name |
5,6-dichloro-2-[(2,3-dichloroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8Cl4N2O2/c16-9-2-1-3-12(13(9)19)20-6-21-14(22)7-4-10(17)11(18)5-8(7)15(21)23/h1-5,20H,6H2 |
InChI Key |
YLABCFBZJSCZAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B341814.png)




![1-({2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B341824.png)
![4-[(2-Methyl-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B341825.png)

![Ethyl 2-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B341830.png)
